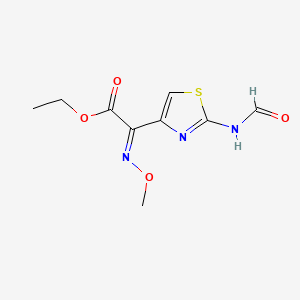![molecular formula C9H8BrN3OS B14033953 6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B14033953.png)
6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a chemical compound that belongs to the class of fused pyrimidines. These compounds are known for their potential as kinase inhibitors, which are crucial in the treatment of various diseases, including cancer .
Preparation Methods
The synthesis of 6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one involves several steps. One common method includes the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, followed by their efficient derivatization . The reaction conditions typically involve the use of sodium hydride (NaH) in tetrahydrofuran (THF) to displace the sulfone with formylated aniline . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with kinase enzymes. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This phosphorylation process is essential for regulating various cellular activities. The compound inhibits kinase activity by binding to the ATP pocket of the enzyme, thereby preventing phosphorylation and subsequent signal transduction .
Comparison with Similar Compounds
6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be compared with other similar compounds, such as:
Gefitinib: A quinazoline-based kinase inhibitor used in cancer treatment.
Erlotinib: Another quinazoline-based inhibitor with similar applications.
Vandetanib: A kinase inhibitor used for treating certain types of cancer.
The uniqueness of this compound lies in its specific structure, which allows for targeted inhibition of certain kinases that may not be effectively inhibited by other compounds .
Properties
Molecular Formula |
C9H8BrN3OS |
|---|---|
Molecular Weight |
286.15 g/mol |
IUPAC Name |
6-bromo-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H8BrN3OS/c1-13-7-5(3-6(10)8(13)14)4-11-9(12-7)15-2/h3-4H,1-2H3 |
InChI Key |
DPIIFTICDSQRBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)Br)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14033870.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14033876.png)




![(3AS,8BS)-3A,8B-Dihydroxy-2-methyl-4-oxo-1,3A,4,8B-tetrahydroindeno[1,2-B]pyrrole-3-carbonitrile](/img/structure/B14033902.png)







